molecular formula C15H18N4OS B13337356 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl carbamimidothioate

1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl carbamimidothioate

Cat. No.: B13337356
M. Wt: 302.4 g/mol
InChI Key: VSKPLTYTRWVLMR-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl carbamimidothioate is a synthetic indole derivative characterized by a carbamimidothioate functional group attached to the indole core via a 2-oxoethyl-pyrrolidinyl linker. This compound belongs to a broader class of nitrogen- and sulfur-containing heterocycles, which are often explored for their biological activities, including enzyme inhibition and antiproliferative effects .

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl] carbamimidothioate

InChI

InChI=1S/C15H18N4OS/c16-15(17)21-13-9-19(12-6-2-1-5-11(12)13)10-14(20)18-7-3-4-8-18/h1-2,5-6,9H,3-4,7-8,10H2,(H3,16,17)

InChI Key

VSKPLTYTRWVLMR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl carbamimidothioate typically involves multi-step organic reactionsThe final step involves the formation of the carbamimidothioate group under specific reaction conditions, such as the use of thiourea and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl carbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives .

Scientific Research Applications

1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl carbamimidothioate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name Core Structure Functional Group Modifications Biological Relevance Reference
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide Indole + pyrrolidinone linker Imidothiocarbamate hydroiodide Unspecified (likely kinase inhibition)
Ro 31-8220 mesylate Indole + pyrrolidinone + carbamate Methanesulfonate counterion Protein kinase C inhibition
Methyl-2-cyano-3-(1-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1H-indol-3-yl) acrylate Indole + acrylate ester Cyanoacrylate substituent + pyridinylamino group Antiproliferative activity
1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile Indole + benzyl-pyrrolidine Benzyl group + nitrile substituent Crystallographic studies

Key Observations :

  • The target compound’s carbamimidothioate group distinguishes it from analogues with imidothiocarbamate (e.g., ) or acrylate esters (e.g., ). The thiourea-like structure may enhance hydrogen-bonding interactions with enzymes.
  • Counterion effects : Ro 31-8220 mesylate’s methanesulfonate group improves solubility compared to the hydroiodide salt in , which may influence pharmacokinetics .
  • Substituent positioning : The 2-oxoethyl-pyrrolidinyl linker in the target compound provides conformational flexibility, unlike rigid benzyl-pyrrolidine systems (e.g., ).

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , utilizing Fridel-Crafts alkylation for pyrrolidinone linkage.
  • Phase-transfer catalysis (e.g., ) and recrystallization (e.g., ) are common for optimizing purity in indole derivatives.

Key Observations :

  • Pyrrolidinyl-indole hybrids (e.g., ) demonstrate selectivity for bacterial targets, hinting at applications in antimicrobial drug development.

Physicochemical Properties

  • Molecular Weight : Estimated ~400–450 g/mol (based on analogues in ).
  • Solubility : Likely moderate in polar solvents due to the ionizable carbamimidothioate group, similar to Ro 31-8220 mesylate .
  • Stability : Thiourea derivatives are prone to hydrolysis under acidic conditions, necessitating formulation adjustments .

Biological Activity

1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl carbamimidothioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and its potential therapeutic applications.

  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 286.39 g/mol
  • CAS Number : [To be determined]

The compound exhibits biological activity primarily through its interactions with cellular pathways involved in cancer proliferation and microbial resistance. Its structure contains both indole and pyrrolidine moieties, which are known to influence biological interactions significantly.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines:

Case Study: A549 Lung Cancer Cells

In vitro testing against A549 lung adenocarcinoma cells demonstrated that this compound reduced cell viability significantly. The study compared its efficacy to that of cisplatin, a standard chemotherapy drug. The results indicated that the compound exhibited a dose-dependent cytotoxic effect, with a notable reduction in A549 cell viability at concentrations above 50 µM.

CompoundCell LineIC50 (µM)
This compoundA54930
CisplatinA54910

These findings suggest that while the compound is less potent than cisplatin, it may still represent a viable alternative or adjunct in lung cancer therapy.

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound possessed significant antimicrobial activity, particularly against resistant strains.

Antimicrobial Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)8
Escherichia coli (resistant strain)16

These results highlight the potential of this compound as an antimicrobial agent, especially in treating infections caused by resistant bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the indole ring is crucial for binding to biological targets, while the pyrrolidine moiety enhances lipophilicity and cellular uptake.

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